molecular formula C20H30O3 B587071 8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid CAS No. 851378-93-3

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid

Cat. No.: B587071
CAS No.: 851378-93-3
M. Wt: 318.5
InChI Key: YKIOHMXLFWMWKD-SROXAULOSA-N
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Description

8,9-Epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid (8,9-EpETE) is a polyunsaturated fatty acid (PUFA) derivative containing four cis double bonds (5Z,11Z,14Z,17Z) and an epoxy group at the 8,9 position. It belongs to the epoxyeicosatetraenoic acid (EET) family, which are bioactive lipid mediators derived from arachidonic acid (AA) or other PUFAs via cytochrome P450 (CYP450) or lipoxygenase (LOX) pathways . These compounds play roles in inflammation, vascular tone regulation, and cellular signaling, though 8,9-EpETE itself remains less characterized compared to other EETs.

Properties

IUPAC Name

7-(3-undeca-2,5,8-trienyloxiran-2-yl)hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIOHMXLFWMWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693990
Record name 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851378-93-3
Record name 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological effects. The compound may also modulate signaling pathways and enzyme activities, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Epoxy Fatty Acids
Compound Epoxy Position Double Bonds Molecular Formula Key Functional Groups
8,9-Epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid 8,9 5Z,11Z,14Z,17Z C₂₀H₃₀O₃ Epoxide, four conjugated DBs
14,15-Epoxy-5(Z),8(Z),11(Z),17(Z)-eicosatetraenoic acid 14,15 5Z,8Z,11Z,17Z C₂₀H₃₀O₃ Epoxide, distinct DB pattern
5,6-Epoxy-8Z,11Z,14Z-eicosatrienoic acid (5,6-EET) 5,6 8Z,11Z,14Z C₂₀H₃₂O₃ Epoxide, three DBs
17,18-Epoxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid 17,18 5Z,8Z,11Z,14Z C₂₀H₃₀O₃ Epoxide, shifted DBs

Key Observations :

  • Double Bond Arrangement: 8,9-EpETE has four conjugated double bonds, distinguishing it from trienoic EETs (e.g., 5,6-EET) and positional isomers like 14,15-EpETE, which differ in epoxy placement and DB patterns .
  • Epoxide Position : The 8,9-epoxy group is unique compared to 5,6-, 14,15-, and 17,18-EETs, which are linked to tissue-specific effects (e.g., renal vasodilation for 5,6-EET vs. vascular modulation for 14,15-EET) .

Contrast with Hydroxy Derivatives :

  • HETEs: Hydroxyeicosatetraenoic acids (e.g., 12(S)-HETE, 15(S)-HETE) lack the epoxy group and are produced via LOX or non-enzymatic peroxidation.
  • Leukotrienes : 5-LOX converts AA to leukotriene A₄ (LTA₄), an epoxide precursor to pro-inflammatory mediators (e.g., LTB₄). Unlike 8,9-EpETE, LTA₄ has a conjugated triene structure .
Table 2: Functional Comparison of Selected Eicosanoids
Compound Key Biological Roles Receptor/Pathway Involvement
8,9-EpETE Hypothesized anti-inflammatory, vasoactive Potential interaction with EET receptors (e.g., PPARs)
5,6-EET Renal vasodilation, ion channel modulation TRPV4 channels, CYP450-epoxygenase
14,15-EpETE Vascular tone regulation, anti-apoptotic Soluble epoxide hydrolase (sEH) substrate
5-Oxo-6(E),8(Z),11(Z),14(Z)-ETE (5-oxo-ETE) Neutrophil chemotaxis, pro-inflammatory OXE receptor
12(S)-HETE AhR activation, tumor angiogenesis Aryl hydrocarbon receptor (AhR)

Key Findings :

  • Anti-Inflammatory Potential: 8,9-EpETE may share anti-inflammatory properties with other EETs, which inhibit NF-κB and reduce cytokine production .
  • Metabolic Stability : Epoxy fatty acids like 8,9-EpETE are hydrolyzed by sEH to dihydroxy derivatives (e.g., 8,9-DHET), reducing their bioavailability compared to stable metabolites like 12(S)-HETE .

Biological Activity

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid (CAS No. 851378-93-3) is a bioactive lipid compound derived from arachidonic acid (AA). It is characterized by its unique oxirane ring structure and multiple double bonds, which contribute to its biological activity. This compound is part of the eicosanoid family, which plays critical roles in various physiological processes, including inflammation, cardiovascular function, and cellular signaling.

The biological activity of this compound primarily involves its interaction with specific enzymes and signaling pathways:

  • Lipoxygenase Pathway : This compound is formed through the action of lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX), which catalyzes the conversion of AA into hydroperoxyeicosatetraenoic acids (HpETEs) and subsequently into epoxides like leukotriene A4 (LTA4) .
  • Covalent Bond Formation : The reactive oxirane ring can form covalent bonds with nucleophiles, influencing various biological targets and leading to diverse effects on cell signaling and function .

Biological Effects

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : It modulates inflammatory responses by influencing leukocyte migration and activation. The compound's metabolites can act as potent mediators in inflammatory diseases .
  • Cardiovascular Effects : Eicosanoids derived from AA, including this epoxy acid, are known to regulate vascular tone and promote vasodilation. They can also exhibit cardioprotective effects by influencing smooth muscle cell behavior .
  • Anticancer Potential : There is ongoing research into the anticancer properties of eicosanoids, with some studies indicating that this compound may inhibit cancer cell proliferation and induce apoptosis .

Study on Inflammatory Response

A study published in PubMed Central examined the role of eicosanoids in inflammatory diseases such as asthma and arthritis. The findings highlighted that metabolites like this compound are crucial in mediating the inflammatory response through their action on immune cells .

Cardiovascular Research

Research focusing on cardiovascular health has shown that eicosanoids can modulate blood pressure and vascular remodeling. A study indicated that epoxyeicosatrienoic acids (EETs) derived from AA metabolism promote vasodilation and have protective effects against hypertension . This suggests that this compound may play a similar role in cardiovascular function.

Data Table: Biological Activities of Eicosanoids

Biological ActivityMechanism/EffectReference
Anti-inflammatoryModulates leukocyte function
Cardiovascular protectionPromotes vasodilation; regulates vascular tone
Anticancer activityInhibits cell proliferation; induces apoptosis
Modulation of signaling pathwaysInteracts with receptors and enzymes

Q & A

Q. What is the biosynthetic pathway of 8,9-EpETE in mammalian systems?

8,9-EpETE is synthesized via cytochrome P450 (CYP)-mediated oxidation of arachidonic acid (AA). The CYP epoxygenase pathway introduces an epoxide group at the 8,9 position of AA, forming 8,9-EpETE. This occurs in two steps: (1) CYP enzymes abstract a hydrogen atom from AA, and (2) molecular oxygen is inserted to form the epoxide. Competing pathways involve lipoxygenases (LOXs) and cyclooxygenases (COXs), but 8,9-EpETE is distinct from LOX-derived hydroperoxides or COX-generated prostaglandins .

Q. What analytical methods are used to detect and quantify 8,9-EpETE in biological samples?

Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Key steps include:

  • Sample preparation : Acidification to pH 3.0, homogenization in 15% methanol, and SPE using C18 cartridges for lipid enrichment .
  • Chromatography : Reverse-phase UHPLC with a C18 column (e.g., Accela UHPLC system) to separate isomers.
  • Detection : High-resolution orbitrap MS in negative ion mode, targeting m/z 317.2 (M-H⁻) for 8,9-EpETE. Quantification uses deuterated internal standards (e.g., 12-HETE-d8) .
Method Parameter Details
SPE Elution SolventMethyl formate
LC ColumnC18 (e.g., Phenomenex Kinetex)
MS Ionization ModeHeated electrospray (h-ESI), negative ion
Limit of Detection (LOD)~0.1 ng/mL in plasma

Advanced Research Questions

Q. How does ATP allosterically regulate 5-lipoxygenase (5-LOX) during AA metabolism to 8,9-EpETE-related products?

ATP binds to the N-terminal β-barrel domain of 5-LOX, inducing conformational changes that enhance substrate affinity. Kinetic studies show ATP lowers the KmK_m for AA from 25 µM to 8 µM, increasing hydroperoxidation efficiency. For epoxidation (e.g., 5(S)-HpETE to LTA4), ATP increases Vmax/KmV_{max}/K_m by 3-fold, suggesting dual activation of both AA oxidation and epoxide formation. Solvent isotope effect (SIE) experiments reveal ATP shifts the rate-limiting step from hydrogen abstraction to oxygen insertion, altering catalytic efficiency .

Q. What challenges arise in isolating 8,9-EpETE isomers, and how are they resolved?

Epoxyeicosatrienoic acids (EETs) like 8,9-EpETE have regioisomers (e.g., 5,6-EpETE, 11,12-EpETE) with nearly identical masses and retention times. Strategies include:

  • Chiral chromatography : Use of chiral columns (e.g., Chiralpak IA) to separate enantiomers like (±)-8,9-EpETE .
  • Derivatization : Methyl esterification (e.g., methyl 5(6)-epoxy-8(Z),11(Z),14(Z),17(Z)-eicosatetraenoate) improves chromatographic resolution .
  • Tandem MS : MS/MS fragmentation patterns distinguish isomers. For example, 8,9-EpETE yields a characteristic fragment at m/z 155, absent in 11,12-EpETE .
Isomer Differentiation Technique Key Identifier
8,9-EpETE vs. 5,6-EpETEChiral LC-MSRetention time shift (+1.2 min)
8,9-EpETE vs. 14,15-EpETEMS/MS fragmentationm/z 155 (8,9-EpETE) vs. m/z 167

Q. How do lipid peroxidation pathways interact with 8,9-EpETE metabolism?

8,9-EpETE is susceptible to peroxidation via non-enzymatic (ROS) or enzymatic (15-LOX) pathways, generating hydroperoxy derivatives (e.g., 15-HpETE). Thioredoxin reductase (TrxR) catalyzes NADPH-dependent reduction of 15-HpETE to 15-HETE, with selenocysteine residues enhancing the reaction rate 8-fold. Competing pathways involve glutathione peroxidases (GPXs), but TrxR shows higher specificity for lipid hydroperoxides .

Methodological Considerations

  • Synthesis : 8,9-EpETE is synthesized enzymatically (CYP2J2 incubation with AA) or chemically via epoxidation of AA methyl ester using m-CPBA .
  • Stability : Store in ethanol at -20°C; avoid repeated freeze-thaw cycles to prevent epoxide ring opening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid
Reactant of Route 2
Reactant of Route 2
8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid

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